molecular formula C12H14N4O2 B3032331 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one CAS No. 1439441-58-3

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one

Cat. No.: B3032331
CAS No.: 1439441-58-3
M. Wt: 246.27
InChI Key: JRHWECNHDPTKRN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Coupling with Indole Derivative: The triazole ring is then coupled with an indole derivative through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase, bacterial cell wall synthesis enzymes, and DNA topoisomerases.

    Pathways Involved: Inhibition of enzyme activity, disruption of bacterial cell wall synthesis, and interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-methoxy-5,6-dihydro-1H-indol-2(4H)-one: Similar structure with a methoxy group instead of a hydroxyl group.

    1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indole: Lacks the carbonyl group at the 2-position.

Uniqueness

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-13-14-8(2)15(7)16-10-6-4-3-5-9(10)11(17)12(16)18/h6,17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWECNHDPTKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C3=CCCCC3=C(C2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128257
Record name 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439441-58-3
Record name 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439441-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Reactant of Route 2
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Reactant of Route 3
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Reactant of Route 4
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Reactant of Route 5
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Reactant of Route 6
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one

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